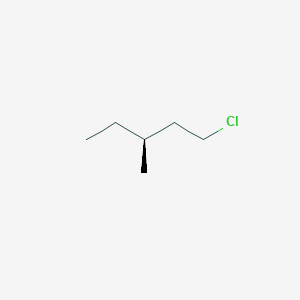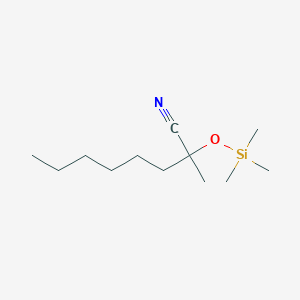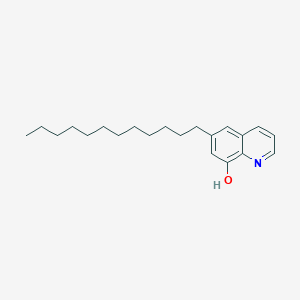
4,4'-Cyclohexa-1,3-diene-1,4-diyldimorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine is an organic compound characterized by a cyclohexadiene ring substituted with morpholine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine typically involves the reaction of cyclohexa-1,3-diene with morpholine under specific conditions. One common method is the dehydration of cyclohexane-1,4-diol, which is obtained by the hydrogenation of hydroquinone over a Raney nickel catalyst in methanol at 150°C and an initial pressure of hydrogen at 140 atm . The dehydration is carried out with phthalic anhydride at 200°C, yielding a mixture of dienes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexadiene oxides, while reduction could produce cyclohexane derivatives.
Applications De Recherche Scientifique
4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine involves its interaction with molecular targets through its morpholine groups. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzyme active sites, altering their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexa-1,3-diene: A simpler diene without morpholine substitution.
Cyclohexa-1,4-diene: An isomer with different double bond positions.
Morpholine: A simpler compound with a single morpholine ring.
Uniqueness
4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine is unique due to the presence of both the cyclohexadiene ring and morpholine groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
38112-33-3 |
|---|---|
Formule moléculaire |
C14H22N2O2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
4-(4-morpholin-4-ylcyclohexa-1,3-dien-1-yl)morpholine |
InChI |
InChI=1S/C14H22N2O2/c1-2-14(16-7-11-18-12-8-16)4-3-13(1)15-5-9-17-10-6-15/h1-2H,3-12H2 |
Clé InChI |
LFEJYXWRYNZOKS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC=C1N2CCOCC2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)

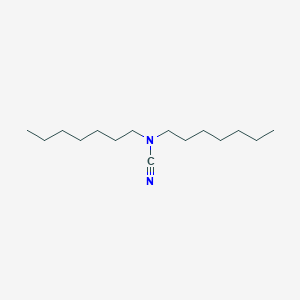

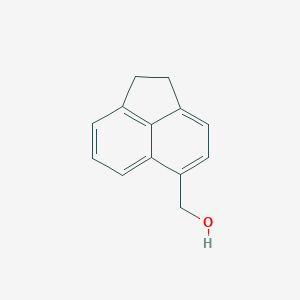

![Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)](/img/structure/B14658974.png)



